1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-13-5-7-14(8-6-13)23-11-12(9-17(23)24)10-21-18(25)22-16-4-2-1-3-15(16)20/h1-8,12H,9-11H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTKLEDOCBBLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 357.37 g/mol. The presence of fluorine atoms in the structure often enhances the biological activity through improved interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of urea derivatives, including the compound . It has been evaluated against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Staphylococcus aureus
The compound exhibited variable levels of growth inhibition across these strains, with notable effectiveness against Acinetobacter baumannii , which is significant due to its clinical relevance as a multidrug-resistant pathogen .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High (94.5%) |
| Pseudomonas aeruginosa | Poor |
| Staphylococcus aureus | Moderate |
The mechanism by which this compound exerts its antimicrobial effects likely involves interference with bacterial cell wall synthesis or enzymatic processes critical for bacterial survival. The fluorine substituents may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the urea moiety and the introduction of fluorine atoms significantly influence biological activity. For instance, compounds with additional fluorine substitutions often show increased potency against resistant strains. The presence of the pyrrolidine ring also contributes to enhanced binding affinity to microbial targets .
Case Studies
- Study on Antimicrobial Efficacy : A detailed investigation was conducted where various urea derivatives were synthesized and screened for antimicrobial activity. The study found that derivatives similar to this compound showed promising results, particularly against resistant strains like Acinetobacter baumannii .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to key bacterial enzymes, suggesting a potential pathway for drug development aimed at overcoming resistance mechanisms .
Scientific Research Applications
The compound exhibits significant biological activity, primarily through its interaction with various biological targets. Its potential applications can be categorized into the following areas:
Anti-inflammatory Activity
Research indicates that this compound can modulate inflammatory responses by interacting with specific receptors involved in immune regulation.
- Mechanism of Action: The compound is believed to modulate the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in the resolution of inflammation. Activation of FPRL-1 has been associated with:
- Inhibition of polymorphonuclear neutrophils (PMNs) and eosinophils migration.
- Promotion of monocyte migration for the clearance of apoptotic cells.
- Downregulation of tissue-damaging inflammatory signals.
Cancer Therapy
The compound has shown promise in cancer immunotherapy by enhancing anti-tumor immunity.
- Mechanism of Action: It is linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression within the tumor microenvironment.
Case Studies:
- A study demonstrated that modifications to similar urea derivatives significantly influenced their binding affinity and activity against IDO1, suggesting that compounds like 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea could effectively reduce inflammation and promote resolution in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | FPRL-1 receptor modulation | |
| IDO1 Inhibition | Immune modulation | |
| Cancer Immunotherapy | Enhanced T-cell activation |
Pharmacokinetics
The pharmacokinetic profile suggests good absorption and distribution within biological tissues. The metabolic pathways primarily involve liver enzymes, which are essential for determining the therapeutic efficacy and safety profiles of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Urea Derivatives
The following table summarizes key structural features and reported activities of analogous compounds:
Key Structural Differences and Implications
Fluorination vs. Other Halogens: The target compound’s 2- and 4-fluorophenyl groups enhance metabolic stability and lipophilicity compared to chloro- or bromo-substituted analogs (e.g., EP 4121415 compounds). Fluorine’s electronegativity may improve receptor binding through polar interactions .
Pyrrolidinone Ring vs. Heterocyclic Moieties: The pyrrolidinone ring in the target compound introduces a rigid, hydrogen-bond-accepting motif absent in pyridinyl- or triazinan-based analogs (). This could enhance target selectivity, particularly in enzymes or receptors requiring cyclic amide interactions. Pyridinyl or phenoxy groups (e.g., glucokinase activators in ) may prioritize solubility and π-π stacking interactions, favoring metabolic enzyme activation over CNS targets.
Hydroxymethylphenyl substituents (EP 4121415) increase hydrophilicity, which may enhance solubility but limit CNS penetration compared to the target compound’s fluorinated aromatic system.
Q & A
Q. What are the recommended synthetic routes for this compound in laboratory settings?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidinone core via cyclization of 4-fluorophenyl-substituted intermediates under acidic or basic conditions .
- Step 2: Introduction of the fluorophenyl urea moiety via coupling of 2-fluorophenyl isocyanate with the pyrrolidinone intermediate. Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) must be tightly controlled to avoid side reactions .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H/13C NMR to verify substituent positions (e.g., fluorophenyl proton shifts at δ 7.1–7.4 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected: ~371.34 g/mol) and isotopic patterns matching fluorine content .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
Q. What preliminary biological assays are appropriate to evaluate its potential therapeutic applications?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ kit for kinase activity) at varying concentrations (1–100 µM) to calculate IC50 values .
- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure to determine EC50 .
- Receptor Binding Studies: Radioligand displacement assays (e.g., using [3H]-labeled antagonists) to assess affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of structurally similar urea derivatives be reconciled in SAR studies?
Methodological Answer:
- Systematic Substituent Variation: Compare analogs with halogen (F vs. Cl) or positional (para- vs. meta-fluorophenyl) differences to isolate electronic/steric effects .
- Dose-Response Analysis: Use Hill slope calculations to distinguish partial agonism vs. competitive inhibition in dose-dependent assays .
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and explain discrepancies in activity .
Q. What strategies are effective in optimizing the reaction yield of multi-step syntheses involving fluorinated phenyl groups?
Methodological Answer:
- Protecting Group Strategies: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during fluorophenyl coupling steps .
- Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)2 with XPhos ligand) for Suzuki-Miyaura cross-coupling of fluorinated aryl halides .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates, reducing side-product formation .
Q. What computational approaches are recommended for predicting the binding affinity of this compound to target enzymes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for fluorophenyl vs. non-fluorinated analogs to predict affinity changes .
- Crystallographic Validation: Co-crystallize the compound with target enzymes (e.g., crystallography resolution ≤2.0 Å) to validate docking predictions .
Data Contradiction Analysis
- Example Issue: Discrepancies in reported IC50 values for kinase inhibition across analogs.
- Resolution: Control for assay variables (e.g., ATP concentration, incubation time) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
